

# The Discovery and Development of RTI-336: A Selective Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

RTI-336, also known as RTI-4229-336 or LS-193,309, is a potent and selective dopamine reuptake inhibitor (DRI) that was developed by the Research Triangle Institute (RTI International).[1][2] As a phenyltropane derivative, RTI-336 was designed to be a potential pharmacotherapy for cocaine addiction.[3][4][5][6] The primary hypothesis behind its development is that a long-acting DRI with a slow onset of action could serve as an agonist therapy, similar to methadone for heroin addiction. Such a compound would be expected to occupy the dopamine transporter (DAT), thereby reducing cocaine self-administration and craving, while having a lower abuse potential than cocaine itself.[3][4][5][6] Preclinical studies have shown that RTI-336 exhibits these desired characteristics, including high affinity and selectivity for the DAT, a slower onset and longer duration of action compared to cocaine, and lower reinforcing strength in nonhuman primates.[1][2][3][5][7] These promising preclinical findings led to its advancement into Phase 1 clinical trials.[1]

# **Chemical Synthesis**

While a detailed step-by-step synthesis of **RTI-336** ((-)-2 $\beta$ -(3-(4-methylphenyl)isoxazol-5-yl)-3 $\beta$ -(4-chlorophenyl)tropane) is not readily available in the public domain, the synthesis of related phenyltropane analogs has been described. The general approach for this class of compounds often begins with cocaine or its derivatives. For instance, the synthesis of a related compound, RTI-126, starts from cocaine, with an initial intermediate being anhydroecgonine methyl ester.



[8] The synthesis of  $3\beta$ -(substituted phenyl)- $2\beta$ -(3'-substituted isoxazol-5-yl)tropanes has also been reported in the scientific literature, providing a likely basis for the synthesis of **RTI-336**.[9]

# **Pharmacological Profile**

**RTI-336** is characterized by its high affinity and selectivity for the dopamine transporter over the serotonin (SERT) and norepinephrine (NET) transporters.

## **In Vitro Binding Affinities**

The binding affinities of **RTI-336** and related compounds for the three main monoamine transporters were determined using radioligand binding assays. The data demonstrates the high selectivity of **RTI-336** for the dopamine transporter.

| Compo   | х  | R        | [3H]CFT<br>(DAT) K <sub>i</sub><br>(nM) | [3H]Nis<br>oxetine<br>(NET) K <sub>i</sub><br>(nM) | [3H]Par<br>oxetine<br>(SERT)<br>K <sub>i</sub> (nM) | Selectiv<br>ity Ratio<br>(NET/D<br>AT) | Selectiv<br>ity Ratio<br>(SERT/D<br>AT) |
|---------|----|----------|-----------------------------------------|----------------------------------------------------|-----------------------------------------------------|----------------------------------------|-----------------------------------------|
| Cocaine | _  | _        | 89.1                                    | 3298                                               | 1045                                                | 37.01                                  | 11.79                                   |
| RTI-336 | Cl | p-tolyl  | 4.09                                    | 1714                                               | 5741                                                | 419.1                                  | 1404                                    |
| RTI-177 | Cl | phenyl   | 1.28                                    | 504                                                | 2420                                                | 393.8                                  | 1891                                    |
| RTI-176 | Me | phenyl   | 1.58                                    | 398                                                | 5110                                                | 251.9                                  | 3234                                    |
| RTI-354 | Me | ethyl    | 1.62                                    | 299                                                | 6400                                                | 184.6                                  | 3951                                    |
| RTI-386 | Ме | p-anisyl | 3.93                                    | 756                                                | 4027                                                | 192.4                                  | 1025                                    |

Data

sourced

from

Wikipedi

a, citing

Carroll, F.

et al.

(2004).[2]



# Mechanism of Action: Dopamine Transporter Inhibition

**RTI-336** exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.



Click to download full resolution via product page

Mechanism of Action of RTI-336.

#### **Preclinical Studies**

The preclinical development of **RTI-336** has heavily relied on studies in nonhuman primates to assess its potential as a treatment for cocaine addiction. These studies have focused on its reinforcing effects, its ability to reduce cocaine self-administration, and its impact on motor activity and sleep.

# **Self-Administration Studies in Rhesus Monkeys**

To evaluate the abuse potential and efficacy of **RTI-336**, self-administration studies were conducted in rhesus monkeys with a history of cocaine self-administration.

#### Foundational & Exploratory





- Subjects: Adult rhesus monkeys (Macaca mulatta) were used in these studies.[1][5][7]
- Surgical Implantation of Intravenous Catheters: Monkeys were surgically implanted with chronic indwelling venous catheters in the jugular or femoral vein under aseptic conditions.
  [10] The catheters were passed subcutaneously to the mid-scapular region and attached to a tether system that allowed for drug infusion during experimental sessions.
- Self-Administration Procedure: Monkeys were trained to self-administer cocaine under various schedules of reinforcement. To compare the reinforcing strength of RTI-336 to cocaine, a progressive-ratio (PR) schedule was often employed.[7] Under a PR schedule, the number of responses required to receive a single infusion of the drug systematically increases throughout the session. The "breakpoint," or the highest ratio completed, serves as a measure of the reinforcing efficacy of the drug.
- Data Analysis: The number of injections per session and the breakpoint were the primary dependent variables. Statistical analyses, such as analysis of variance (ANOVA), were used to compare the effects of different doses of RTI-336 and cocaine.[5]

Studies using a progressive-ratio schedule demonstrated that while **RTI-336** does function as a reinforcer, it has a lower reinforcing strength compared to cocaine.[7] Monkeys would not work as hard (i.e., had lower breakpoints) for **RTI-336** infusions as they would for cocaine. Furthermore, pretreatment with **RTI-336** was shown to reduce the self-administration of cocaine.[5]





Click to download full resolution via product page

Workflow for Nonhuman Primate Self-Administration Studies.

# **Locomotor Activity and Sleep Studies**



The stimulant effects of DAT inhibitors have the potential to disrupt normal motor behavior and sleep patterns. Therefore, the effects of chronic **RTI-336** administration on these parameters were investigated in rhesus monkeys.

- Subjects: Adult male rhesus monkeys (Macaca mulatta) were used in the study.[1][3]
- Drug Administration: RTI-336 (1 mg/kg/day) or saline was administered intramuscularly for 21 consecutive days.[3]
- Monitoring: Locomotor activity and sleep-like behavior were quantified using collar-mounted Actiwatch activity monitors.[1][3] Data was collected continuously for a 4-day baseline period followed by the 21-day treatment period.
- Data Analysis: Activity counts were summed into hourly bins. Sleep parameters such as sleep efficiency, sleep latency, and fragmentation index were calculated from the activity data. Statistical comparisons were made between the saline and RTI-336 treatment periods.
   [1][3]

Chronic administration of **RTI-336** produced a significant increase in locomotor activity, particularly towards the end of the daytime period.[1][3] This was accompanied by disruptions in sleep patterns, including decreased sleep efficiency and increased sleep latency and fragmentation.[1][3] However, these effects were described as mild, and the drug was well-tolerated with no adverse hormonal changes observed.[1][2]

| Parameter                                    | Effect of Chronic RTI-336 Administration |  |  |  |  |
|----------------------------------------------|------------------------------------------|--|--|--|--|
| Locomotor Activity                           | Significant increase in the evening      |  |  |  |  |
| Sleep Efficiency                             | Decreased                                |  |  |  |  |
| Sleep Latency                                | Increased                                |  |  |  |  |
| Sleep Fragmentation                          | Increased                                |  |  |  |  |
| Prolactin Levels                             | No change                                |  |  |  |  |
| Cortisol Levels                              | No change                                |  |  |  |  |
| Data sourced from Czoty et al. (2011).[1][3] |                                          |  |  |  |  |



### In Vivo Microdialysis

While specific microdialysis studies focusing solely on **RTI-336** are not detailed in the provided search results, the general methodology for assessing dopamine levels in the primate brain following the administration of DAT inhibitors is well-established.

- Subjects: Awake squirrel monkeys or other nonhuman primates are typically used.
- Surgical Procedure: Guide cannulae are stereotaxically implanted into a target brain region, such as the caudate nucleus or nucleus accumbens.
- Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
   Dialysate samples are collected at regular intervals.
- Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[10][11][12]
  - HPLC System: An isocratic HPLC system with a C18 reverse-phase column is commonly used.[10][11]
  - Mobile Phase: A buffered aqueous solution containing an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
  - Electrochemical Detector: A glassy carbon working electrode is used to detect the oxidation of dopamine.[12]
- Data Analysis: Changes in extracellular dopamine concentrations are expressed as a percentage of the baseline levels.

# **Clinical Development**

Based on its promising preclinical profile, **RTI-336** advanced to a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics in humans.

#### **Phase 1 Clinical Trial**



A single-center, randomized, double-blind, placebo-controlled, escalating single-dose study was conducted in healthy male participants.

- Participants: 22 healthy male volunteers were enrolled.
- Dosage: Single oral doses of RTI-336 (0.3, 1, 3, 6, 12, and 20 mg) or placebo were administered.
- Assessments: Safety and tolerability were assessed through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined from plasma and urine samples.

**RTI-336** was well-absorbed after oral administration, with a relatively slow attainment of maximum plasma concentrations. The drug exhibited linear pharmacokinetics over the dose range studied.

| Parameter                                          | Value                            |  |  |  |
|----------------------------------------------------|----------------------------------|--|--|--|
| Time to Peak Plasma Concentration (Tmax)           | ~4 hours                         |  |  |  |
| Plasma Half-life (t½)                              | ~17-18 hours (for 6-20 mg doses) |  |  |  |
| Excretion of Unchanged Drug in Urine               | ~0.02%                           |  |  |  |
| Data sourced from a Phase 1 clinical trial report. |                                  |  |  |  |

Three active metabolites (UC-M5, UC-M8, and UC-M2) were identified in plasma and urine. The plasma concentrations of UC-M5 and UC-M8 exceeded that of the parent compound, **RTI-336**.

**RTI-336** was well-tolerated at all doses tested, up to 20 mg. No serious adverse events were reported to be related to the study drug.

### Conclusion

**RTI-336** is a selective dopamine reuptake inhibitor that has shown considerable promise as a potential pharmacotherapy for cocaine addiction. Its discovery and preclinical development were guided by the hypothesis that a long-acting DRI with a slow onset of action and lower



reinforcing properties than cocaine could serve as an effective agonist therapy. Preclinical studies in nonhuman primates have largely supported this hypothesis, demonstrating that **RTI-336** is less reinforcing than cocaine and can reduce cocaine self-administration. A Phase 1 clinical trial has established its safety and pharmacokinetic profile in humans, showing that it is well-tolerated and has a long half-life suitable for a maintenance therapy. Further clinical investigation is warranted to determine the efficacy of **RTI-336** in treating cocaine use disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-administration of cocaine on a progressive ratio schedule in rats: dose-response relationship and effect of haloperidol pretreatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep, and hormone levels in rhesus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Progressive ratio schedules in drug self-administration studies in rats: a method to evaluate reinforcing efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dea.gov [dea.gov]
- 9. RTI-336 [medbox.iiab.me]
- 10. besjournal.com [besjournal.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [The Discovery and Development of RTI-336: A Selective Dopamine Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680157#discovery-and-development-history-of-rti-336]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com